molecular formula C7H13N3O2 B12827004 5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione

5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione

Cat. No.: B12827004
M. Wt: 171.20 g/mol
InChI Key: AVHILNOZXDKNFG-UHFFFAOYSA-N
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Description

5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione typically involves the reaction of 2,4-imidazolidinedione with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione is unique due to its dimethylaminoethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-10(2)4-3-5-6(11)9-7(12)8-5/h5H,3-4H2,1-2H3,(H2,8,9,11,12)

InChI Key

AVHILNOZXDKNFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C(=O)NC(=O)N1

Origin of Product

United States

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